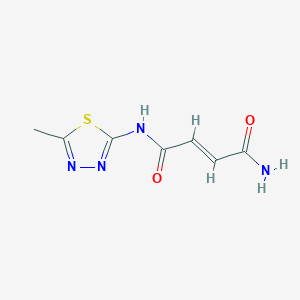
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a thiadiazole ring, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable butenediamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring reacts with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparación Con Compuestos Similares
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-butenediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Known for its antimicrobial properties.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: Studied for its potential use as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
104151-99-7 |
|---|---|
Fórmula molecular |
C7H8N4O2S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
(E)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C7H8N4O2S/c1-4-10-11-7(14-4)9-6(13)3-2-5(8)12/h2-3H,1H3,(H2,8,12)(H,9,11,13)/b3-2+ |
Clave InChI |
CHWUJGYZIQIMJW-NSCUHMNNSA-N |
SMILES isomérico |
CC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


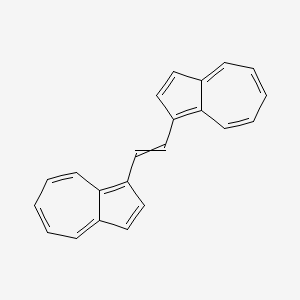
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)

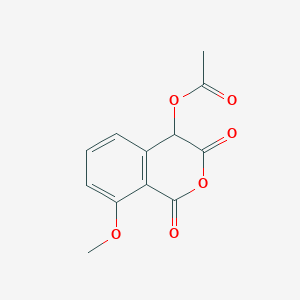
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
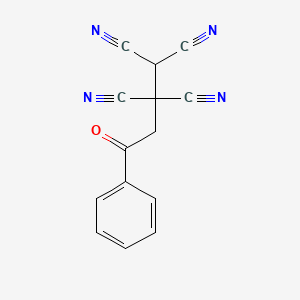
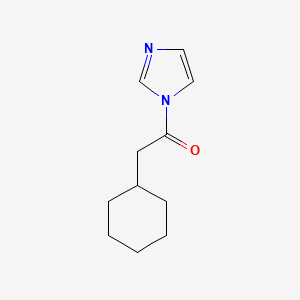
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
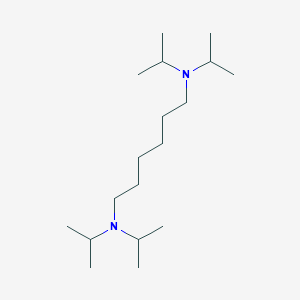

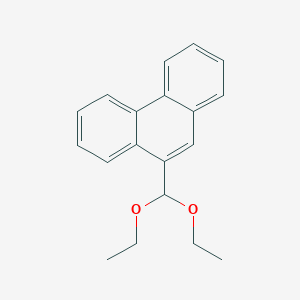
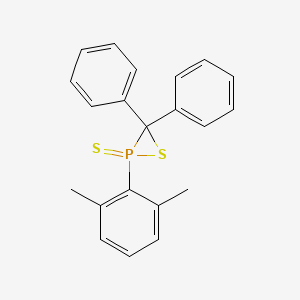
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
